

An In-depth Technical Guide to Bis-PEG5-PFP Ester

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Compound of Interest

Compound Name: *Bis-PEG5-PFP ester*

Cat. No.: *B606180*

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For researchers, scientists, and drug development professionals, **Bis-PEG5-PFP ester** is a pivotal tool in the field of bioconjugation and proteomics. This homobifunctional crosslinker, featuring two pentafluorophenyl (PFP) ester reactive groups flanking a five-unit polyethylene glycol (PEG) spacer, offers a combination of reactivity and hydrophilicity essential for advanced applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular Attributes

Bis-PEG5-PFP ester is characterized by its defined molecular structure, which imparts specific functionalities crucial for its role as a chemical linker. The terminal PFP esters are highly reactive towards primary amines, forming stable amide bonds, while the PEG chain enhances aqueous solubility and reduces potential immunogenicity of the resulting conjugate.^{[1][2]}

Table 1: Quantitative Data for **Bis-PEG5-PFP Ester**

Property	Value	References
Molecular Formula	C ₂₆ H ₂₄ F ₁₀ O ₉	[1] [3] [4] [5] [6] [7]
Molecular Weight	670.45 g/mol	[3] [4] [5] [6]
CAS Number	1334177-78-4	[1] [3] [4]
Purity	>98%	[1]
Solubility	DMSO, DMF, DCM	[1] [3]
Storage Conditions	-20°C for long term	[1] [3]

Applications in Research and Drug Development

The unique architecture of **Bis-PEG5-PFP ester** makes it a versatile reagent in several cutting-edge research areas:

- **PROTAC Linker:** It serves as a flexible linker in the synthesis of PROTACs, molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[\[3\]](#)[\[6\]](#) The PEG spacer provides the necessary length and spatial orientation for the two ends of the PROTAC to bind their respective targets effectively.[\[3\]](#)
- **Bioconjugation:** The PFP esters readily react with primary amines (such as the ε-amine of lysine residues in proteins) to form stable amide bonds.[\[1\]](#)[\[3\]](#) This property is exploited to link proteins, peptides, or other biomolecules to drugs, imaging agents, or nanoparticles.[\[3\]](#)[\[4\]](#)
- **Protein Labeling:** It is widely used for labeling proteins for various analytical and functional studies.[\[3\]](#)
- **Surface Modification:** The hydrophilic PEG linker can be used to modify the surface of molecules or nanoparticles, which improves water solubility and can reduce non-specific interactions.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for common applications of **Bis-PEG5-PFP ester**.

General Procedure for Protein Crosslinking

This protocol outlines the steps for conjugating amine-containing proteins using **Bis-PEG5-PFP ester**.

Materials:

- Protein of interest
- Conjugation Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7-8.
[\[2\]](#)
- **Bis-PEG5-PFP Ester**
- Anhydrous DMSO or DMF[\[2\]](#)
- Quenching Buffer: 1M Tris-HCl, glycine, or lysine at pH 7.5-8.0.[\[2\]](#)
- Desalting column or dialysis unit for purification.[\[2\]](#)

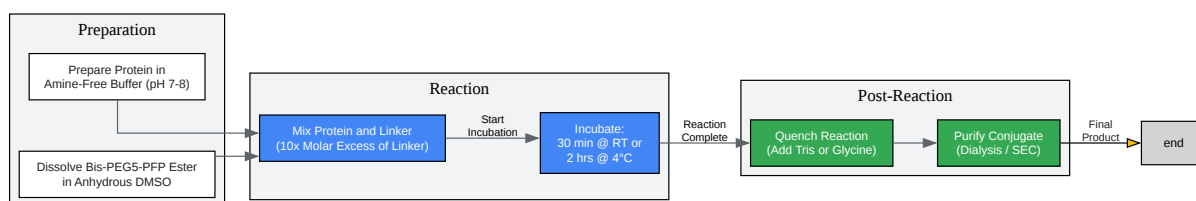
Procedure:

- Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[\[2\]](#) If necessary, exchange the protein into the appropriate buffer using dialysis or a desalting column.
- Crosslinker Stock Solution: Immediately before use, prepare a 250 mM stock solution of **Bis-PEG5-PFP ester** by dissolving it in anhydrous DMSO.[\[2\]](#) It is critical to minimize moisture exposure as the PFP ester is susceptible to hydrolysis.[\[2\]](#)
- Reaction: Add the **Bis-PEG5-PFP ester** stock solution to the protein solution to achieve a final concentration of approximately 1 mM (a 10-fold molar excess).[\[2\]](#)
- Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[\[2\]](#)
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[\[2\]](#)

- Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis.[2]

General Workflow for Bioconjugation

The logical flow of a typical bioconjugation experiment involving **Bis-PEG5-PFP ester** is depicted below. This process involves preparation of the biomolecule and the linker, the conjugation reaction itself, followed by quenching and purification steps to isolate the desired conjugate.



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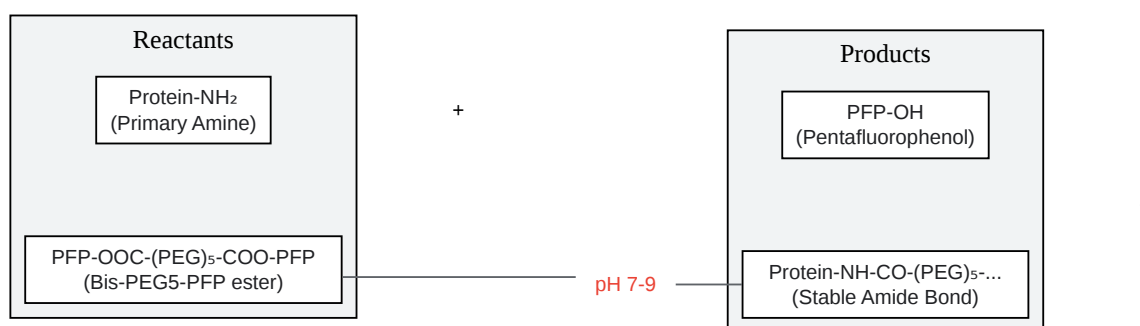
Caption: Workflow for protein conjugation using **Bis-PEG5-PFP ester**.

Synthesis and Chemical Reactivity

Synthesis: The synthesis of **Bis-PEG5-PFP ester** generally involves a two-step process. First, the polyethylene glycol backbone is prepared to the desired length. Subsequently, this PEG diacid is reacted with pentafluorophenol in an esterification reaction to attach the PFP active groups at both ends.[3] The final product is then purified using techniques like chromatography. [3]

Reactivity: The key chemical reaction involves the PFP ester groups and primary amines ($-NH_2$). The pentafluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack from the amine to form a highly stable amide bond. This reaction proceeds efficiently at a pH range of 7-9.[2] A competing reaction is the hydrolysis of the PFP ester in aqueous

solutions, the rate of which increases with higher pH.[2] However, PFP esters are generally less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[8][9]



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Caption: Reaction scheme for amide bond formation.

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